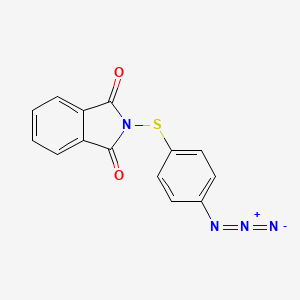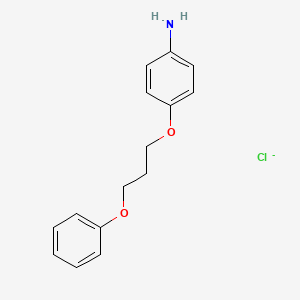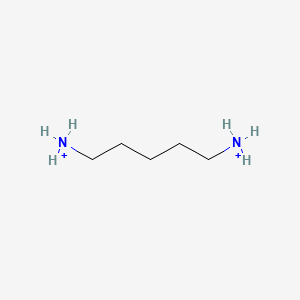
Cadaverine(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadaverine(2+) is an alkane-alpha,omega-diammonium(2+) ion that is the doubly-charged ammonium ion, arising from protonation of both nitrogens of cadaverine. The major species at pH 7.3. It has a role as a plant metabolite. It is a conjugate acid of a cadaverine.
Aplicaciones Científicas De Investigación
Bio-based Production of Cadaverine
Metabolic Engineering for Production : Cadaverine is produced bio-based from renewable resources using metabolically engineered strains of Escherichia coli. This method demonstrates sustainable alternatives to petroleum-based chemical synthesis (Qian, Xia, & Lee, 2011).
Optimization of Biotransformation : Direct production of cadaverine from lysine using biotransformation has been explored. Whole-cell reactions with a recombinant Escherichia coli strain have been used to optimize this process, highlighting its potential in cadaverine synthesis (Kim et al., 2015).
Applications in Plant Development and Stress Response
- Role in Plant Growth and Stress Response : Cadaverine has been identified to play a role in plant growth, development, and stress response. It is involved in insect defense and exhibits therapeutic pharmacological properties in some plants (Jancewicz, Gibbs, & Masson, 2016).
Improving Industrial Processes
Enhancing Cadaverine Production : Studies have focused on improving cadaverine production in Escherichia coli, including increasing cadaverine productivity and tolerance to inhibition, which are crucial for its industrial efficiency (Wang et al., 2021).
Application in Synthesis of Bio-based Diisocyanates : Cadaverine has been used in the synthesis of bio-based diisocyanates, showcasing its significance in creating environmentally friendly products (Ma et al., 2017).
Enhancing Environmental Tolerance in Plants
- Stress Mitigation in Brassica juncea : Cadaverine has been shown to ameliorate the effects of salinity and metal stress on seed germination and plant growth in Brassica juncea, indicating its role in enhancing environmental tolerance in plants (Tomar, Lakra, & Mishra, 2013).
Exploring Novel Bacterial Strains
- Bacterial Production and Optimization : Novel bacterial strains like Klebsiella oxytoca and Bacillus methanolicus have been engineered for efficient cadaverine production, opening new avenues for its biosynthesis (Li et al., 2014; Nærdal et al., 2015).
Propiedades
Fórmula molecular |
C5H16N2+2 |
|---|---|
Peso molecular |
104.19 g/mol |
Nombre IUPAC |
5-azaniumylpentylazanium |
InChI |
InChI=1S/C5H14N2/c6-4-2-1-3-5-7/h1-7H2/p+2 |
Clave InChI |
VHRGRCVQAFMJIZ-UHFFFAOYSA-P |
SMILES |
C(CC[NH3+])CC[NH3+] |
SMILES canónico |
C(CC[NH3+])CC[NH3+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



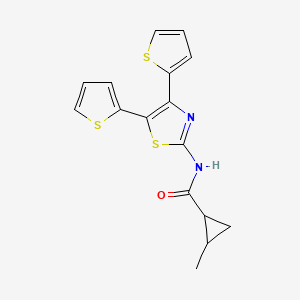
![4-[4-(4-Methyl-2-quinolinyl)phenyl]morpholine](/img/structure/B1231357.png)
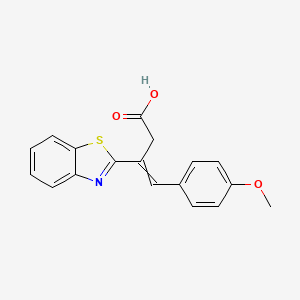
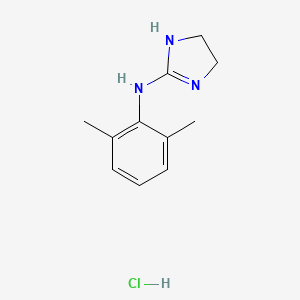



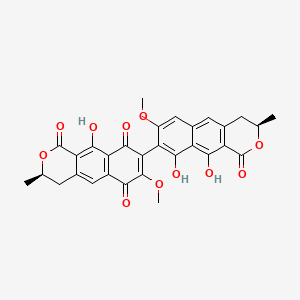
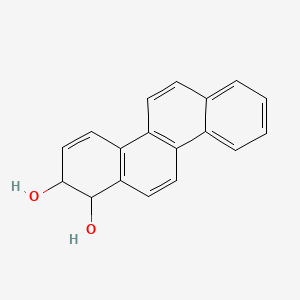


![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-5-hydroxy-3-(prop-2-enyldisulfanyl)pent-2-en-2-yl]formamide](/img/structure/B1231371.png)
